molecular formula C22H17BrN4O2S B12044967 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone CAS No. 477330-29-3

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone

Cat. No.: B12044967
CAS No.: 477330-29-3
M. Wt: 481.4 g/mol
InChI Key: FGUHITHMJWAVCF-UHFFFAOYSA-N
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Description

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone typically involves multiple steps:

Chemical Reactions Analysis

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone undergoes various chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity and leading to the observed biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone lies in its specific combination of substituents, which confer distinct biological properties.

Properties

CAS No.

477330-29-3

Molecular Formula

C22H17BrN4O2S

Molecular Weight

481.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone

InChI

InChI=1S/C22H17BrN4O2S/c1-29-19-4-2-3-16(13-19)20(28)14-30-22-26-25-21(15-9-11-24-12-10-15)27(22)18-7-5-17(23)6-8-18/h2-13H,14H2,1H3

InChI Key

FGUHITHMJWAVCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

Origin of Product

United States

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